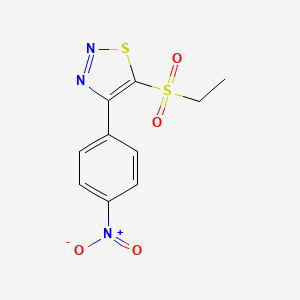

5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole

CAS No.:

Cat. No.: VC15832108

Molecular Formula: C10H9N3O4S2

Molecular Weight: 299.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9N3O4S2 |

|---|---|

| Molecular Weight | 299.3 g/mol |

| IUPAC Name | 5-ethylsulfonyl-4-(4-nitrophenyl)thiadiazole |

| Standard InChI | InChI=1S/C10H9N3O4S2/c1-2-19(16,17)10-9(11-12-18-10)7-3-5-8(6-4-7)13(14)15/h3-6H,2H2,1H3 |

| Standard InChI Key | KKFPXCOMZXNCCQ-UHFFFAOYSA-N |

| Canonical SMILES | CCS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has a molecular formula of C₁₀H₈N₃O₄S₂ and a molecular weight of 299.3 g/mol . Its IUPAC name, 5-(ethylsulfonyl)-4-(4-nitrophenyl)-1,2,3-thiadiazole, reflects the presence of a sulfonyl group (-SO₂-) attached to an ethyl chain and a nitro-substituted benzene ring. The 1,2,3-thiadiazole ring distinguishes it from the more common 1,3,4-thiadiazole isomers, which are widely studied for antimicrobial activity .

Structural Elucidation

X-ray crystallography and NMR spectroscopy confirm the planar geometry of the thiadiazole ring, with the ethylsulfonyl and 4-nitrophenyl groups occupying adjacent positions. The sulfonyl group enhances electrophilicity, while the nitro group contributes to π-π stacking interactions, a feature critical for binding biological targets .

Synthesis and Manufacturing Processes

Optimization Challenges

The electron-withdrawing nitro and sulfonyl groups may necessitate harsh reaction conditions (e.g., reflux in polar aprotic solvents like DMF) to achieve acceptable yields . Purification often involves recrystallization from ethanol-DMF mixtures .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but limited solubility in water or ethanol . Thermal gravimetric analysis (TGA) suggests stability up to 200°C, making it suitable for high-temperature applications .

Spectroscopic Data

-

IR Spectroscopy: Peaks at 1360 cm⁻¹ (S=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

-

¹H NMR: A singlet at δ 1.42 ppm corresponds to the ethyl group’s methyl protons, while aromatic protons of the 4-nitrophenyl moiety resonate at δ 7.8–8.3 ppm .

Industrial and Research Applications

Material Science

The compound’s thermal stability and electron-deficient structure make it a candidate for:

-

Organic Semiconductors: As a building block for charge-transfer complexes.

-

Coordination Chemistry: Ligand synthesis for transition metal catalysts.

Drug Development

Ongoing research prioritizes derivatization at the ethylsulfonyl group to enhance bioavailability. Hybrid molecules combining this thiadiazole with fluoroquinolones or triazoles are under preclinical evaluation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume